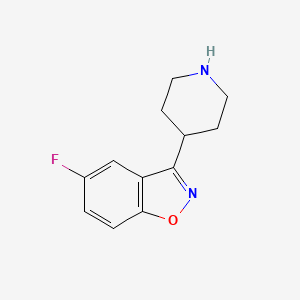

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3-piperidin-4-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRZCCWFABLKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383381 | |

| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-64-4 | |

| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS number 84163-16-6

An In-Depth Technical Guide to 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Cornerstone Intermediate in Modern Antipsychotic Drug Development

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, registered under CAS number 84163-16-6. This heterocyclic compound is a critical starting material in the synthesis of a class of atypical antipsychotic medications, most notably Risperidone, Paliperidone, and Iloperidone. This document will delve into its chemical and physical characteristics, provide a detailed, field-tested synthesis protocol, outline methods for its analytical characterization, and explore its pivotal role in the mechanism of action of the resulting active pharmaceutical ingredients (APIs). The guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a benzisoxazole ring system linked to a piperidine moiety, makes it a versatile scaffold. This compound is primarily utilized as a key intermediate in the manufacturing of atypical antipsychotics used in the management of schizophrenia and bipolar disorder.[2] The strategic incorporation of a fluorine atom can enhance metabolic stability and receptor binding affinity of the final drug molecule. Beyond its established role in antipsychotic synthesis, this scaffold is also being explored for the development of novel antimicrobial, antidepressant, and anticancer agents.[1][2] This guide will focus on its primary and most well-documented application.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound, particularly its hydrochloride salt, is paramount for its effective and safe handling in a laboratory and industrial setting.

Chemical and Physical Properties

The compound is typically supplied as its hydrochloride salt to improve solubility and stability. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84163-16-6 | [3] |

| Molecular Formula | C₁₂H₁₄ClFN₂O | [3] |

| Molecular Weight | 256.70 g/mol | [3] |

| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Approximately 298°C (decomposition) | [5] |

| Alternate CAS Numbers | 84163-13-3 (HCl salt, different isomer) | [6] |

Safety and Handling

Based on aggregated GHS data, this compound hydrochloride is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[6]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis Methodology: A Robust and Scalable Protocol

The synthesis of this compound hydrochloride can be efficiently achieved through a "one-pot" reaction, which is advantageous for industrial-scale production due to its simplicity and improved yield.[4] The following protocol is based on a patented method that emphasizes environmental considerations by avoiding the use of triethylamine.[4]

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for this compound HCl.

Detailed Experimental Protocol

This protocol is adapted from a patented, scalable method.[4]

Materials:

-

4-(2,4-difluorobenzoyl)-piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (or sodium hydroxide) solution (e.g., 50% w/w)

-

Methanol (or other C1-C4 aliphatic alcohol)

-

Concentrated hydrochloric acid

-

Purified water

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in the alcohol solvent.

-

Addition of Reagents: To the solution from step 1, add hydroxylamine hydrochloride.

-

Base Addition and Reaction: Slowly add the inorganic base solution dropwise to the reaction mixture. The molar ratio of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride to hydroxylamine hydrochloride to the inorganic base should be approximately 1:1-2:3-5.[7] Maintain the reaction temperature between 20-65°C (a preferred range is 40-45°C) for a period of 5 to 72 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).[7]

-

Acidification and Precipitation: Upon completion of the reaction, cool the mixture to below 30°C. Carefully add concentrated hydrochloric acid dropwise to adjust the pH to <1.

-

Crystallization: Cool the acidified mixture to 0-5°C and maintain this temperature for 1-3 hours to ensure complete precipitation of the product.[4]

-

Isolation and Purification: Filter the resulting solid and wash it thoroughly with purified water.

-

Drying: Dry the purified solid to obtain high-purity this compound hydrochloride as a white solid.

Causality of Experimental Choices:

-

One-Pot Synthesis: This approach, where the intermediate oxime is not isolated, simplifies the process, reduces operational steps, and typically increases the overall yield, making it highly suitable for industrial production.[4]

-

Inorganic Base: The use of an alkali metal hydroxide like potassium hydroxide instead of an organic base like triethylamine serves a dual purpose: it acts as an acid-binding agent during oximation and facilitates the subsequent cyclization. This substitution is more environmentally benign and cost-effective.[4]

-

Alcohol Solvent: C1-C4 aliphatic alcohols are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction temperature range.[7]

-

Acidification and Cooling: The addition of concentrated hydrochloric acid protonates the piperidine nitrogen, forming the hydrochloride salt which has lower solubility in the reaction medium, leading to its precipitation. Cooling the mixture further decreases the solubility, maximizing the product yield.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound hydrochloride and for monitoring the progress of its synthesis. A typical stability-indicating RP-HPLC method would be validated according to ICH guidelines.[8][9]

Illustrative HPLC Parameters:

-

Column: C18 (e.g., 150 x 4.6 mm, 3.0 µm)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02M NaH₂PO₄, pH 4.0) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[2]

-

Flow Rate: 0.7-1.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 238 nm[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectral data can vary slightly based on the solvent and instrument, the expected chemical shifts and coupling patterns provide a definitive fingerprint of the molecule.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the benzisoxazole ring, the protons of the piperidine ring, and the N-H proton of the piperidine.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperidine carbons, and the carbons of the isoxazole ring.

Other Analytical Techniques

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Reveals the presence of key functional groups within the molecule.

Application in Antipsychotic Drug Synthesis and Mechanism of Action

The primary utility of this compound is as a precursor to several atypical antipsychotic drugs. The synthesis generally involves the N-alkylation of the piperidine nitrogen with a suitable electrophile.

Synthesis of Risperidone and Paliperidone

-

Risperidone: Synthesized by reacting this compound with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base.[10]

-

Paliperidone (9-hydroxyrisperidone): This is the active metabolite of risperidone and can be synthesized by reacting the benzisoxazole intermediate with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3]

Mechanism of Therapeutic Action: D₂ and 5-HT₂A Receptor Antagonism

The therapeutic efficacy of antipsychotics derived from this intermediate, such as Risperidone, Paliperidone, and Iloperidone, is primarily attributed to their antagonist activity at dopamine type 2 (D₂) and serotonin type 2A (5-HT₂A) receptors in the central nervous system.[11][12][13][14]

-

Dopamine D₂ Receptor Blockade: Antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for the reduction of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[14] D₂ receptors are coupled to Gᵢ/ₒ proteins, and their antagonism leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7]

-

Serotonin 5-HT₂A Receptor Blockade: Antagonism of 5-HT₂A receptors is believed to contribute to the efficacy against "negative" symptoms (e.g., social withdrawal) and may also reduce the incidence of extrapyramidal side effects associated with potent D₂ blockade.[11] 5-HT₂A receptors are coupled to Gᵩ/₁₁ proteins. Their antagonism blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG), thereby attenuating the downstream signaling cascade involving calcium mobilization and Protein Kinase C (PKC) activation.[1][15][16]

Signaling Pathway Diagram

Caption: Downstream signaling of D₂ and 5-HT₂A receptor antagonism by antipsychotics.

Conclusion

This compound is a testament to the power of strategic molecular design in modern drug development. Its robust and efficient synthesis, coupled with its ideal structural motifs, has established it as an indispensable intermediate in the production of key atypical antipsychotics. A comprehensive understanding of its synthesis, characterization, and the mechanistic role it plays in the final API is crucial for researchers and developers in the pharmaceutical industry. This guide has aimed to consolidate this critical information into a practical and scientifically grounded resource to support ongoing and future research in this important therapeutic area.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11334359, R-56109 hydrochloride. Retrieved January 24, 2026, from [Link].

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (n.d.). Google Patents.

-

Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (2004). Indian Journal of Chemistry, 43B, 1953-1957. Retrieved January 24, 2026, from [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. Retrieved January 24, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2014). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Gq-Coupled Receptors in Autoimmunity. (2016). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Paliperidone Palmitate? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Risperidone. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. (2011). PubMed. Retrieved January 24, 2026, from [Link]

-

Iloperidone. (2023). LiverTox - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Risperidone? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute. Retrieved January 24, 2026, from [Link]

-

G protein-coupled receptor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (2011). Scholars Research Library. Retrieved January 24, 2026, from [Link]

-

Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION. (2017). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Iloperidone (Fanapt). (2013). New Drug Approvals. Retrieved January 24, 2026, from [Link]

-

Paliperidone. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

What are D2 receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

Sources

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. EP2275423A1 - Process for the synthesis of paliperidone - Google Patents [patents.google.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 5. The contribution of pathways initiated via the Gq\11 G-protein family to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 13. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 14. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Physicochemical Characteristics, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Antipsychotics

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a crucial heterocyclic building block in the synthesis of several atypical antipsychotic drugs, most notably risperidone.[1][2] Its molecular architecture, featuring a fluorinated benzisoxazole moiety linked to a piperidine ring, is a common pharmacophore in a number of centrally acting agents.[1] Understanding the physicochemical properties, synthesis, and analytical characterization of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this compound, offering insights into its chemical behavior and methodologies for its analysis. While this compound is often handled as its hydrochloride salt to improve solubility and stability, this guide will address both the free base and the salt form where applicable.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, formulation, and synthesis.

Core Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. It is important to distinguish it from its positional isomer, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which is also a known intermediate in the synthesis of antipsychotics like paliperidone.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃FN₂O | [3] |

| Molecular Weight | 220.25 g/mol | [3] |

| CAS Number | 84163-64-4 (free base) | [3] |

| Appearance | White to off-white solid/powder | [1][4] |

The hydrochloride salt (CAS Number: 84163-16-6) has a molecular formula of C₁₂H₁₄ClFN₂O and a molecular weight of 256.70 g/mol .[4]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in public literature, likely due to its status as a proprietary intermediate. However, based on its chemical structure and information from commercial suppliers, a qualitative solubility profile can be inferred:

-

Organic Solvents: The free base is expected to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[5] Its solubility in alcohols like methanol and ethanol is likely moderate.

-

Aqueous Solubility: The free base has low aqueous solubility. The hydrochloride salt is significantly more soluble in water due to the protonation of the piperidine nitrogen. The aqueous solubility of the salt will be pH-dependent, with higher solubility at lower pH values.

Melting Point

The melting point of the hydrochloride salt is reported to be approximately 298°C, with decomposition.[6]

pKa

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that is analogous to the well-documented synthesis of its 6-fluoro isomer.[8]

Synthetic Pathway Overview

A common synthetic route involves the cyclization of an oxime precursor. The following diagram outlines a representative synthetic pathway.

Sources

- 1. ossila.com [ossila.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. 1,2-BENZISOXAZOLE | 271-95-4 [chemicalbook.com]

- 4. This compound hydrochloride, 96% 1 g | Request for Quote [thermofisher.com]

- 5. sciensage.info [sciensage.info]

- 6. US20040097523A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a key heterocyclic building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone[1]. The journey of a promising molecule from the laboratory to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters profoundly influence a drug candidate's bioavailability, manufacturability, and shelf-life, ultimately determining its clinical success.

This guide provides a comprehensive overview of the solubility and stability profiles of this compound and its commonly used hydrochloride salt. We will delve into the theoretical underpinnings that govern these properties, present detailed experimental protocols for their assessment, and offer expert insights into the interpretation of the resulting data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions throughout the development lifecycle of molecules incorporating this important scaffold.

I. Core Physicochemical Properties: The Foundation of Behavior

A molecule's inherent properties dictate its behavior in various environments. For this compound, understanding its structural and electronic characteristics is paramount to predicting and interpreting its solubility and stability.

| Property | Value (Hydrochloride Salt) | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₄ClFN₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 256.70 g/mol [2][3] | Influences diffusion rates and membrane permeability. |

| Appearance | White to off-white powder | Basic quality control parameter. |

| Melting Point | ~298°C (with decomposition)[4] | An indicator of purity and lattice energy, which can affect solubility. |

| pKa | (Predicted) Basic pKa ~8.5-9.5 | The piperidinyl nitrogen is basic and will be protonated at physiological pH, significantly impacting solubility and interaction with biological targets. The benzisoxazole nitrogen is weakly basic. |

| LogP | (Predicted) ~2.0-2.5 | Indicates the lipophilicity of the molecule, affecting its solubility in both aqueous and organic media, as well as its ability to cross biological membranes. |

II. Solubility Profile: "Will It Dissolve?"

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. This section outlines the methodologies for determining the solubility of this compound in various media relevant to pharmaceutical development.

A. Experimental Determination of Equilibrium Solubility

The "gold standard" for solubility assessment is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract, in addition to purified water and relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Addition of Compound: Add an excess amount of this compound hydrochloride to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The choice of 37°C is to simulate physiological conditions.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

B. Expected Solubility Data

The following table presents plausible solubility data for this compound hydrochloride based on its chemical structure and the behavior of similar compounds.

| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |

| 0.1 N HCl (pH 1.2) | 25 | > 10 | The basic piperidinyl nitrogen is fully protonated at this low pH, forming a highly soluble salt. |

| Acetate Buffer (pH 4.5) | 25 | 1 - 5 | As the pH approaches the pKa of the piperidinyl group, the degree of ionization decreases, leading to lower solubility. |

| Phosphate Buffer (pH 6.8) | 25 | < 0.1 | At this pH, a significant portion of the compound exists as the less soluble free base. |

| Phosphate Buffer (pH 7.4) | 37 | < 0.1 | Similar to pH 6.8, with a slight potential increase in solubility due to temperature. This is a critical parameter for predicting in vivo dissolution. |

| Water | 25 | 0.1 - 1 | The hydrochloride salt provides some aqueous solubility, but the free base form in equilibrium limits it. |

| Ethanol | 25 | 5 - 10 | The compound is expected to have moderate solubility in polar organic solvents. |

| Methanol | 25 | > 10 | Similar to ethanol, good solubility is expected. A patent for the synthesis of a related compound mentions the use of methanol as a solvent[5]. |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | A highly polar aprotic solvent, expected to readily dissolve the compound. |

C. Visualization of the Solubility Testing Workflow

Caption: Workflow for Equilibrium Solubility Determination.

III. Stability Profile: "How Long Will It Last?"

Assessing the chemical stability of a drug candidate is a non-negotiable step in development. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

A. Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This provides insights into its intrinsic stability and helps in the identification of degradation products.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl and heat at 80°C for a specified time (e.g., 2, 6, 24 hours).

-

Basic Hydrolysis: Add 1N NaOH and heat at 80°C for a specified time.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time.

-

Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

B. Potential Degradation Pathways

The benzisoxazole ring system can be susceptible to certain degradation pathways.

-

Hydrolysis: Under harsh acidic or basic conditions, the isoxazole ring may be susceptible to cleavage.

-

Oxidation: The piperidinyl nitrogen could be a site for N-oxidation.

-

Photodegradation: Aromatic systems can be susceptible to photolytic reactions. Studies on the related compound risperidone have shown it to be unstable under photo-irradiation, leading to oxidized products[6].

C. Expected Stability Data

The following table summarizes the expected outcomes from a forced degradation study on this compound hydrochloride.

| Stress Condition | Expected Degradation | Potential Degradation Products |

| 1N HCl, 80°C, 24h | Moderate | Ring-opened products from isoxazole cleavage. |

| 1N NaOH, 80°C, 24h | Significant | Ring-opened products and potential further degradation. |

| 3% H₂O₂, RT, 24h | Moderate | N-oxide of the piperidine ring. |

| Dry Heat, 105°C, 48h | Minimal | The high melting point suggests good solid-state thermal stability. |

| Photostability (ICH Q1B) | Moderate | Oxidized and rearranged products. |

D. Visualization of the Stability Testing Workflow

Caption: Workflow for Forced Degradation Studies.

IV. Conclusion and Future Directions

The solubility and stability data presented in this guide provide a foundational understanding of the physicochemical properties of this compound. The provided protocols offer a robust framework for the experimental determination of these critical parameters. A thorough characterization of solubility across a range of pH values is essential for predicting oral absorption and for the rational design of formulations. Similarly, understanding the degradation pathways is crucial for developing stable dosage forms and ensuring patient safety.

Further studies should focus on the solid-state characterization of this compound, including polymorphism and hygroscopicity, as these can also significantly impact its biopharmaceutical properties. The insights gained from these comprehensive studies will undoubtedly accelerate the development of new and improved therapeutics based on the versatile this compound scaffold.

References

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]

-

R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. PubChem. Available at: [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics. Available at: [Link]

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis. Available at: [Link]

-

Benzoxazolinone Detoxification and Degradation A Molecule ´s Journey. ResearchGate. Available at: [Link]

-

Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method. PubMed. Available at: [Link]

-

Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Royal Society of Chemistry. Available at: [Link]

-

(risperidone) tablets/oral solution risperdal. U.S. Food and Drug Administration. Available at: [Link]

-

Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. Available at: [Link]

-

Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone. PubMed Central. Available at: [Link]

-

Stability Tests of Risperidone-Loaded PLGA Microspheres. Center for Research on Complex Generics. Available at: [Link]

-

Solubility of antipsychotic drug risperidone in Transcutol + water co-solvent mixtures at 298.15 to 333.15 K. ResearchGate. Available at: [Link]

-

Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Available at: [Link]

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents.

-

Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PubMed Central. Available at: [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Available at: [Link]

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Available at: [Link]

-

(PDF) 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Available at: [Link]

-

University of Southern Denmark Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, cloza. Available at: [Link]

-

Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. Protocols.io. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 4. This compound hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

The Serendipitous Scaffold: A Technical Guide to the Discovery and History of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Foreword: A Note on Nomenclature

In the landscape of pharmaceutical chemistry, precision in nomenclature is paramount. While the requested topic centers on "5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole," a comprehensive review of scientific literature and chemical databases reveals that the core of significant therapeutic development lies with its isomer, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This document will, therefore, focus on the rich history and technical intricacies of this 6-fluoro isomer, a cornerstone in the development of several pivotal atypical antipsychotic medications. This technical guide will illuminate the discovery, synthesis, and enduring legacy of this crucial chemical scaffold.

The Genesis of a New Antipsychotic Era: Discovery and Historical Context

The story of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is intrinsically linked to the quest for safer and more effective treatments for schizophrenia. In the 1970s and 1980s, researchers at Janssen Pharmaceutica, driven by a culture of intellectual freedom, were exploring novel chemical structures to overcome the limitations of then-current antipsychotics, which were often associated with significant extrapyramidal side effects.[1][2]

The development of this benzisoxazole derivative was a key step in the synthesis of risperidone, an atypical antipsychotic.[3][4][5] The research that led to risperidone began in the late 1980s, with the goal of creating a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[3][5] This dual antagonism was a novel concept at the time and was believed to be key to improving the efficacy of antipsychotic drugs against the negative symptoms of schizophrenia while reducing motor side effects.

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety was identified as a critical pharmacophore, providing the necessary structural framework for potent interaction with these receptors. Its synthesis was a pivotal achievement that enabled the development of risperidone, which was ultimately approved by the U.S. Food and Drug Administration (FDA) in 1993.[3][5] The success of risperidone validated the therapeutic potential of the benzisoxazole class of compounds and solidified the importance of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold in medicinal chemistry.

Following the success of risperidone, this versatile intermediate became the foundation for the development of other important antipsychotic drugs, including paliperidone (the active metabolite of risperidone) and iloperidone.[3][4]

Chemical Synthesis: From Benchtop to Industrial Scale

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has been a subject of extensive research, with a focus on developing efficient, scalable, and environmentally friendly processes. A common and effective method involves a "one-pot" reaction, which simplifies the procedure and improves yield.[3]

General Synthetic Pathway

A widely adopted synthetic route for the hydrochloride salt of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is outlined below. This process typically starts from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.

Caption: A generalized workflow for the one-pot synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride:

Materials:

-

4-(2,4-difluorobenzoyl)-piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (or sodium hydroxide)

-

Methanol (or other C1-C4 aliphatic alcohol)

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

-

Acetone

Procedure:

-

Dissolution: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent (e.g., methanol) in a reaction vessel.[3]

-

Addition of Reagents: Add hydroxylamine hydrochloride to the solution. Subsequently, add an inorganic base, such as a solution of potassium hydroxide or sodium hydroxide.[3] The molar ratio of the starting material to hydroxylamine hydrochloride to the inorganic base is typically in the range of 1:1-2:3-5.[3]

-

Reaction: Heat the reaction mixture to a temperature between 20-65 °C (preferably 40-45 °C) and maintain for 5-72 hours.[3] This step facilitates both the oximation and the subsequent intramolecular cyclization.

-

Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will precipitate the hydrochloride salt of the product as a white solid.[6]

-

Isolation and Purification: Cool the mixture further to 0-5 °C and hold for 1-3 hours to ensure complete precipitation.[3] Collect the solid product by filtration. Wash the solid with a suitable solvent (e.g., acetone) and dry to obtain high-purity 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[3][6]

Mechanism of Action and Pharmacological Significance

The pharmacological importance of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole lies in its role as a key structural component of atypical antipsychotics. The drugs derived from this scaffold, such as risperidone and paliperidone, exhibit a characteristic mechanism of action involving the blockade of multiple neurotransmitter receptors in the brain.

Receptor Binding Profile

The benzisoxazole derivatives synthesized from this core molecule are potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[3] The interaction with these receptors is believed to be central to their antipsychotic effects.

Caption: Antagonistic action of benzisoxazole derivatives at D2 and 5-HT2A receptors.

The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, which may help to improve the "negative" symptoms and cognitive deficits associated with the disorder. This dual-action profile represents a significant advancement over older, "typical" antipsychotics that primarily act on D2 receptors.

Physicochemical and Pharmacological Data Summary

The hydrochloride salt of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a white solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C12H14ClFN2O | [6][7] |

| Molecular Weight | 256.7 g/mol | [6][7] |

| CAS Number | 84163-13-3 | [7] |

The pharmacological activity of the final drug products derived from this core is summarized below for risperidone:

| Parameter | Description | Reference |

| Drug Class | Atypical Antipsychotic | |

| Mechanism of Action | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | [3] |

| Primary Indications | Schizophrenia, Bipolar Disorder, Irritability in Autism | |

| Metabolism | Primarily by CYP2D6 to its active metabolite, paliperidone |

Broader Applications and Future Directions

While the primary legacy of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is in the field of antipsychotics, its versatile structure has also been explored as a scaffold for developing other therapeutic agents. Researchers have investigated its potential in creating novel compounds with antimicrobial, antidepressant, and even anticancer properties.[4][8] The amenability of the piperidine nitrogen to various substitutions allows for the generation of diverse chemical libraries for drug discovery.[4]

The ongoing exploration of this benzisoxazole core underscores its enduring importance in medicinal chemistry. Its history serves as a powerful example of how the discovery of a single, well-designed chemical scaffold can pave the way for the development of multiple life-changing medications.

References

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents.

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. Available from: [Link]

-

Risperidone - Wikipedia. Available from: [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics. Available from: [Link]

-

Discovering risperidone: the LSD model of psychopathology - PubMed. Available from: [Link]

- WO2009074333A1 - Synthesis of paliperidone - Google Patents.

- US7977480B2 - Synthesis of paliperidone - Google Patents.

-

Discovering risperidone: the LSD model of psychopathology - Semantic Scholar. Available from: [Link]

-

Discovering risperidone: The LSD model of psychopathology - ResearchGate. Available from: [Link]

-

Process for the synthesis of paliperidone - Patent 2454256 - EPO. Available from: [Link]

-

Risperidone | Description, Actions, Uses, & Side Effects - Britannica. Available from: [Link]

-

Scholars Research Library Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Available from: [Link]

-

Full article: An Improved and Efficient Approach for the Synthesis of Paliperidone. Available from: [Link]

Sources

- 1. Discovering risperidone: the LSD model of psychopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 5. Risperidone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

- 7. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the SMILES Notation and Structural Elucidation of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Executive Summary

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its scaffold is integral to the synthesis of several key atypical antipsychotic drugs. This guide provides an in-depth analysis of its chemical representation using the Simplified Molecular-Input Line-Entry System (SMILES), a critical tool for computational chemistry and drug discovery. We will dissect the canonical SMILES notation, address the crucial distinction between its 5-fluoro and 6-fluoro isomers, and present relevant physicochemical data and synthetic insights. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this molecule's structure and notation for use in cheminformatics, molecular modeling, and synthetic planning.

Introduction: A Cornerstone Scaffold in Neuropharmacology

The 1,2-benzisoxazole moiety fused with a piperidine ring constitutes a privileged scaffold in the development of central nervous system (CNS) therapeutics. The specific compound, this compound, and its close isomers serve as advanced intermediates for blockbuster antipsychotic medications, including risperidone and paliperidone.[1][2] These drugs function as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to their efficacy in treating schizophrenia and bipolar disorder.[2] The introduction of a fluorine atom onto the benzisoxazole ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. Understanding the precise placement of this fluorine substituent is therefore not merely an academic exercise but a fundamental requirement for unambiguous compound identification, synthesis, and biological evaluation.

Isomeric Specificity: The Critical Distinction Between 5-Fluoro and 6-Fluoro Congeners

In chemical databases and commercial listings, significant confusion can arise between the 5-fluoro and 6-fluoro isomers of 3-(4-piperidinyl)-1,2-benzisoxazole. While structurally similar, their distinct substitution patterns lead to different chemical identifiers and potentially different biological activities. Accurate identification is paramount for reproducible research and regulatory compliance. The table below provides a clear comparison of their key identifiers.

| Property | This compound HCl | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl |

| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride[3] | 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride[4] |

| CAS Number | 84163-16-6[3][5] | 84163-13-3[1][4][6] |

| Canonical SMILES | C1CC(CCN1)C2=NOC3=C2C=C(C=C3)F[3][5] (for free base) | C1CC(CCN1)C2=NOC3=C2C=CC(=C3)F[4] (for free base) |

| InChI Key | HSOJFILHZZEWJT-UHFFFAOYSA-N[3] | CWPSRUREOSBKBQ-UHFFFAOYSA-N[4][6] |

The following diagram visually contrasts the two isomers, highlighting the different positions of the fluorine atom on the benzene ring.

Decoding the SMILES Notation for this compound

The canonical SMILES string provides a linear, text-based representation of a molecule's two-dimensional structure. Let us deconstruct the SMILES for the free base of the title compound: C1CC(CCN1)C2=NOC3=C2C=C(C=C3)F.

-

C1CC(CCN1) : This segment defines the piperidine ring.

-

C1: An aliphatic carbon atom, which is designated as the starting point of the first ring (1).

-

CC: Two subsequent carbons in the chain.

-

(...): Indicates a branch from the main chain. Here, the branch is the rest of the molecule.

-

CCN: Two more carbons followed by a nitrogen atom.

-

1: The chain connects back to the starting carbon C1, closing the six-membered piperidine ring.

-

-

C2=NOC3=C2C=C(C=C3)F : This segment describes the fluorinated benzisoxazole moiety attached to the piperidine ring.

-

C2=N: A carbon atom (the point of attachment to the piperidine) is part of a second ring (2) and is double-bonded (=) to a nitrogen atom.

-

O: The nitrogen is single-bonded to an oxygen atom.

-

C3=C2: The oxygen is bonded to another carbon, which is designated as the start of a third ring (3). This carbon is also double-bonded to the carbon labeled C2, forming the five-membered isoxazole ring.

-

C=C: A carbon double-bonded to another carbon, starting the benzene portion of the fused ring system.

-

(...): A branch off this carbon, which is the fluorine atom.

-

F: The fluorine atom.

-

C=C3: Two more carbons in the aromatic ring, with the last one connecting back to the carbon labeled C3, completing the fused bicyclic benzisoxazole system.

-

The diagram below maps the SMILES components to the molecular structure.

Physicochemical Properties and Safety Data

For laboratory use, understanding the compound's properties and hazards is essential. The data below pertains to the hydrochloride salt form, which is common for handling and formulation.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClFN₂O | [3] |

| Molecular Weight | 256.70 g/mol | [1][6] |

| Appearance | White Powder | [3] |

| Purity | ≥95.0% |[3] |

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source |

|---|---|---|

| H315 | Causes skin irritation | [5][7] |

| H319 | Causes serious eye irritation | [5][7] |

| H335 | May cause respiratory irritation |[5][7] |

Note: This is not an exhaustive list of hazards. Always consult the full Safety Data Sheet (SDS) before handling.

Representative Synthetic Workflow

While this guide focuses on the 5-fluoro isomer, detailed synthetic protocols are more publicly available for the closely related 6-fluoro isomer. The following protocol, adapted from patent literature, illustrates the general chemistry used to construct this molecular scaffold and is presented for educational purposes.[8] The key transformation involves the formation of an oxime from a ketone precursor, followed by an intramolecular cyclization to form the benzisoxazole ring.

Protocol: Synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole HCl [8]

-

Dissolution: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1.0 eq) in a C1-C4 alcohol solvent (e.g., isopropanol).

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.0-2.0 eq) to the solution.

-

Basification: Add an inorganic base such as aqueous sodium hydroxide or potassium hydroxide (3.0-5.0 eq). The base serves to neutralize the hydroxylamine hydrochloride and catalyze the subsequent cyclization.

-

Reaction: Heat the mixture to 40-45 °C and maintain for 5-72 hours, monitoring by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Acidification & Precipitation: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. This protonates the product and induces its precipitation as the hydrochloride salt.

-

Isolation: Cool the slurry to 0-5 °C and hold for 1-3 hours to maximize crystallization.

-

Purification: Collect the solid product by filtration. Wash the filter cake with a suitable solvent and dry to yield high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.

The workflow is visualized in the diagram below.

Conclusion

The accurate representation of molecular structures through notations like SMILES is fundamental to progress in chemical research and development. For this compound, the canonical SMILES string C1CC(CCN1)C2=NOC3=C2C=C(C=C3)F precisely defines its topology. This guide has underscored the critical importance of distinguishing this compound from its 6-fluoro isomer, providing clear identifiers for both. By understanding the logic behind the SMILES notation and the relevant chemical context, researchers can leverage this powerful tool to enhance their work in drug design, discovery, and synthesis, ensuring clarity, accuracy, and reproducibility in their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11334359, R-56109 hydrochloride. Available at: [Link][4]

-

Corey Organics (2015). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Available at: [Link][6]

-

Google Patents (2020). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Available at: [8]

-

Shanmugasundaram, M. et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2239-2242. Available at: [Link]

-

Kamal, A. et al. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 22(2), 1035-1041. Available at: [Link][9]

Sources

- 1. ossila.com [ossila.com]

- 2. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound hydrochloride, 96% 1 g | Buy Online [thermofisher.com]

- 4. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 84163-16-6|5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride|BLD Pharm [bldpharm.com]

- 6. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 7. This compound hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 9. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

Abstract

This application note provides a detailed, two-stage experimental protocol for the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a critical intermediate in the manufacturing of several atypical antipsychotic drugs, including Risperidone and Paliperidone.[1][2] The synthesis commences with a Friedel-Crafts acylation to produce the key ketone intermediate, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, followed by a one-pot oximation and intramolecular cyclization to yield the target benzisoxazole derivative. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure reproducibility, high yield, and purity.

Introduction

This compound (often referred to in literature by its isomeric name, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, CAS No. 84163-13-3) is a heterocyclic building block of significant interest in medicinal chemistry.[2] Its structure is a core component of several second-generation antipsychotics that exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3] The efficiency and purity of the synthesis of this intermediate are paramount for the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).

This protocol details a robust and scalable synthetic route. The first stage employs a classic Friedel-Crafts acylation, a reliable method for forming carbon-carbon bonds with an aromatic ring.[4][5] The second stage demonstrates an efficient one-pot conversion of the resulting ketone to the final product, proceeding via an oxime intermediate which undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr).[6][7] This document serves as a self-validating guide, complete with mechanistic insights, safety protocols, and characterization data.

Overall Synthetic Workflow

The synthesis is a two-part process, starting from commercially available precursors and culminating in the desired benzisoxazole hydrochloride salt.

Caption: Overall workflow for the synthesis of the target benzisoxazole.

Stage 1: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (Ketone Intermediate)

This stage involves the acylation of an activated aromatic ring with an acyl chloride derived from protected isonipecotic acid. The Boc-protecting group is essential to prevent side reactions with the piperidine nitrogen under the acidic conditions of the Friedel-Crafts reaction.

Materials and Reagents (Stage 1)

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |

| N-Boc-piperidine-4-carbonyl chloride | 104643-46-1 | 247.71 | 1.0 eq. | Prepare from N-Boc-isonipecotic acid |

| 1,3-Difluorobenzene | 372-18-9 | 114.09 | 1.5 eq. | Reagent and solvent |

| Aluminum Chloride (Anhydrous), AlCl₃ | 7446-70-0 | 133.34 | 1.2 eq. | Highly hygroscopic; handle under N₂ |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~10 vol | Reaction solvent |

| Hydrochloric Acid, 4M in 1,4-Dioxane | 7647-01-0 | 36.46 | Excess | For deprotection |

| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | As needed | For precipitation |

Experimental Protocol (Stage 1)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.). Cool the flask to 0 °C in an ice-water bath.

-

Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous dichloromethane (~5 vol) to the flask to create a slurry of AlCl₃.

-

Acyl Chloride Addition: Dissolve N-Boc-piperidine-4-carbonyl chloride (1.0 eq.) in anhydrous DCM (~2 vol) and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Scientist's Insight: This initial step forms the reactive acylium ion-Lewis acid complex. Slow addition is critical to control the initial exotherm and prevent degradation.

-

-

Friedel-Crafts Acylation: Add 1,3-difluorobenzene (1.5 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Reaction Quench: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1M HCl (aq.).

-

Safety First: The quenching of AlCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated fume hood.[8]

-

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(2,4-difluorobenzoyl)piperidine as an oil or waxy solid.

-

Boc Deprotection: Dissolve the crude intermediate in a minimal amount of 1,4-dioxane. Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.

-

Isolation: The hydrochloride salt will precipitate. Add anhydrous diethyl ether to facilitate complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride as a white to off-white solid.[9]

Stage 2: Synthesis of this compound Hydrochloride (Final Product)

This stage efficiently combines the oximation of the ketone and the subsequent base-catalyzed intramolecular cyclization into a single pot, followed by precipitation of the final product as its hydrochloride salt.

Materials and Reagents (Stage 2)

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |

| 4-(2,4-Difluorobenzoyl)piperidine HCl | 106266-04-0 | 261.70 | 1.0 eq. | From Stage 1 |

| Hydroxylamine Hydrochloride, NH₂OH·HCl | 5470-11-1 | 69.49 | 1.5 eq. | Corrosive and skin sensitizer |

| Potassium Hydroxide, KOH | 1310-58-3 | 56.11 | ~4.0 eq. | Use as a 50% (w/w) aqueous solution |

| Methanol, Anhydrous | 67-56-1 | 32.04 | ~4 vol (w/w) | Solvent |

| Hydrochloric Acid, Concentrated (36%) | 7647-01-0 | 36.46 | As needed | For pH adjustment and salt formation |

| Purified Water | 7732-18-5 | 18.02 | As needed | For washing |

Experimental Protocol (Stage 2)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq., e.g., 260.5 g) in methanol (~4 volumes, e.g., 1042 g).[6]

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq., e.g., 104.3 g) to the solution. Begin stirring.

-

Base Addition & Reaction: Slowly add a 50% (w/w) solution of potassium hydroxide (~4.0 eq., e.g., 448 g) dropwise, ensuring the internal temperature is maintained between 40-45 °C. An initial exotherm may be observed.

-

Scientist's Insight: The KOH serves two critical roles. First, it deprotonates hydroxylamine hydrochloride to generate free hydroxylamine for the oximation. Second, it deprotonates the oxime's hydroxyl group, forming a potent nucleophile (the oximate anion) required for the subsequent cyclization. The temperature of 40-45 °C provides a balance, ensuring a sufficient reaction rate without promoting side reactions.

-

-

Reaction Monitoring: Maintain the reaction temperature at 40-45 °C for 12 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.[6]

-

Acidification & Precipitation: After completion, cool the reaction mixture to below 30 °C. Carefully add concentrated hydrochloric acid dropwise to adjust the pH to < 1. The product will begin to precipitate as a white solid.

-

Crystallization: Cool the slurry to 0-5 °C and hold at this temperature for 2 hours to ensure complete crystallization.[6]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with purified water to remove inorganic salts. Dry the product in a vacuum oven at 80-90 °C to a constant weight. A typical yield is 85-95% with HPLC purity >99.5%.[6]

Mechanistic Discussion

The conversion of the ketone intermediate to the benzisoxazole ring is a fascinating and elegant transformation.

Caption: Key mechanistic steps in the one-pot synthesis.

-

Oximation: The ketone reacts with free hydroxylamine (generated in situ) to form an oxime. This reaction typically produces a mixture of (E) and (Z) isomers. However, it has been reported that the (Z)-isomer is preferentially cyclized.[10]

-

Deprotonation: The strong base (KOH) deprotonates the hydroxyl group of the oxime, forming a highly nucleophilic oximate anion.

-

Intramolecular SNAr: The oximate anion attacks the ortho-carbon of the difluorophenyl ring, which is activated towards nucleophilic attack by the electron-withdrawing fluorine atom. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11]

-

Aromatization: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is an excellent leaving group, thus forming the stable benzisoxazole ring system.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Analysis | Specification |

| Appearance | White to off-white crystalline powder |

| HPLC Purity | ≥ 99.5%[6] |

| ¹H NMR (DMSO-d₆) | Expected peaks (δ, ppm): ~10.0 (br s, 2H, NH₂⁺), ~8.0-7.2 (m, 3H, Ar-H), ~3.5-3.0 (m, 5H, piperidine CH and CH₂), ~2.2-2.0 (m, 4H, piperidine CH₂) |

| ¹³C NMR (DMSO-d₆) | Expected peaks (δ, ppm): ~165-155 (Ar-C-F, Ar-C-O), ~125-110 (Ar-CH), ~105 (Ar-C), ~45 (piperidine CH₂), ~35 (piperidine CH), ~30 (piperidine CH₂) |

| Mass Spec (ESI+) | m/z: 221.1 [M+H]⁺ (for free base) |

| Melting Point | ~298 °C (decomposition) |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a glovebox or under a nitrogen atmosphere. Quench reactions slowly and carefully at low temperatures.[8][12]

-

Hydroxylamine Hydrochloride: Corrosive, toxic, and a potential skin sensitizer. May be explosive when heated. Avoid creating dust.[13][14]

-

Concentrated Acids and Bases (HCl, KOH): Highly corrosive. Handle with extreme care to avoid skin and eye contact.

-

Organic Solvents (DCM, Methanol): Flammable and volatile. Avoid inhalation and contact with skin.

References

- Friedel, C.; Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395. [Link: Not Available]

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.

-

Friedel-Crafts Acylation with Amides. (2012). National Center for Biotechnology Information.[Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Acylation. Chem-Station Int. Ed.[Link]

-

ARTICLE. ChemRxiv. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics. [Link]

-

Nucleophilic Aromatic Substitution – The Benzyne Mechanism. Master Organic Chemistry. [Link]

-

Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. ResearchGate. [Link]

-

Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. ILO. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

-

Risperidone EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

-

Risperidone-impurities. Pharmaffiliates. [Link]

-

SAFETY DATA SHEET - Lab Alley. Lab Alley. [Link]

-

Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. [Link]

- CN1720228A - Process for making risperidone and intermediates therefor.

-

Material Safety Data Sheet - DCM Shriram. DCM Shriram. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Review on Risperidone and its related Impurities. Veeprho. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 3. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. nj.gov [nj.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. dcmshriram.com [dcmshriram.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Introduction:

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities encountered during the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. As a crucial intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Risperidone, ensuring its purity is of paramount importance. This document is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory. The insights provided are grounded in established chemical principles and validated through peer-reviewed literature to ensure both scientific accuracy and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Impurities Originating from Starting Materials

Question 1: We are observing a persistent impurity with a mass corresponding to a difluoro-benzisoxazole derivative. What is the likely source and how can we mitigate it?

This is a common issue often traced back to the purity of your starting material, 2,4-difluorobenzoylacetonitrile. The presence of regioisomers, such as 2,6-difluorobenzoylacetonitrile, in the initial starting material can lead to the formation of the corresponding isomeric impurity, 7-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Troubleshooting Steps:

-

Starting Material Qualification: Implement a rigorous quality control check for incoming batches of 2,4-difluorobenzoylacetonitrile. Use a validated HPLC method to quantify the presence of the 2,6-difluoro isomer.

-

Supplier Communication: Discuss the isomeric purity specifications with your supplier. They may be able to provide a higher purity grade or offer a certificate of analysis detailing the isomeric ratio.

-

Recrystallization: If the level of the isomeric impurity is low, recrystallization of the 2,4-difluorobenzoylacetonitrile may be a viable option to improve its purity before use in the synthesis.

Question 2: An unknown peak is consistently appearing in our chromatograms, and its retention time is very close to our main product. Could this be related to the piperidine starting material?

Yes, impurities in the 4-hydroxypiperidine, which is often used as a precursor to 4-aminopiperidine or directly in some synthetic routes, can introduce impurities that are structurally similar to the final product. A common impurity in 4-hydroxypiperidine is 3-hydroxypiperidine. If this isomer is present, it can react similarly to the desired starting material, leading to the formation of 5-Fluoro-3-(3-piperidinyl)-1,2-benzisoxazole. Due to the minor structural difference, this impurity can be challenging to separate chromatographically.

Mitigation Strategies:

-

Purity Analysis of Piperidine Source: Analyze the 4-hydroxypiperidine or 4-aminopiperidine raw material using a suitable method (e.g., GC-MS or LC-MS) to check for the presence of the 3-positional isomer.

-

Fractional Distillation/Recrystallization: If the piperidine-based starting material is a liquid, fractional distillation may be effective. For solid derivatives, recrystallization can be employed to enhance purity.

Category 2: Process-Related Impurities